6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane
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Overview
Description
6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[310]hexane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane can be achieved through various methods. One notable method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . Another method involves the radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters .
Chemical Reactions Analysis
6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organic or iridium photoredox catalysts, blue LED irradiation, and difluorocyclopropenes . The major products formed from these reactions are highly valuable bicyclic scaffolds with three contiguous stereocenters .
Scientific Research Applications
This compound has several scientific research applications. It is used as a building block in medicinal chemistry due to its unique bicyclic structure. For instance, it has been utilized in the synthesis of bioactive compounds such as crispatene and sesquiterpenes like cycloeudesmol and laurinterol, which exhibit potent bioactivities . Additionally, it is used in the development of new bio-active compounds and as a chiral building block in organic synthesis .
Mechanism of Action
The mechanism of action of 6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in highly diastereoselective reactions, giving access to important building blocks for medicinal chemistry . The high ring strain of the bicyclic scaffold makes it valuable for synthetic intermediates, but also challenging to synthesize .
Comparison with Similar Compounds
6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane can be compared with other similar compounds such as bicyclo[2.1.1]hexanes. While both compounds have valuable saturated bicyclic structures, bicyclo[2.1.1]hexanes are playing an increasingly important role in newly developed bio-active compounds . The unique chemical reactivity and high ring strain of this compound make it distinct from other similar compounds .
Properties
CAS No. |
89879-01-6 |
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Molecular Formula |
C11H17ClO3 |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
6-(1-chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H17ClO3/c1-13-11(14-2,15-3)10(12)9-7-5-4-6-8(7)9/h7-8H,4-6H2,1-3H3 |
InChI Key |
OKDQWPLMMBBORD-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=C1C2C1CCC2)Cl)(OC)OC |
Origin of Product |
United States |
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